molecular formula C19H18ClN3O2S B2365084 5-chloro-2-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-92-4

5-chloro-2-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2365084
CAS RN: 897455-92-4
M. Wt: 387.88
InChI Key: QWCQWJYXCARPFQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is an organic compound. It has been reported as a metabolite of the antidiabetic, Glyburide .


Molecular Structure Analysis

The molecular formula of this compound is C23H22ClN3O5S . Its average mass is 487.956 Da and its monoisotopic mass is 487.096863 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3 . It has a molar refractivity of 125.9±0.4 cm^3 . The compound has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is 4.06 . The polar surface area is 122 Å^2 . The polarizability is 49.9±0.5 10^-24 cm^3 . The surface tension is 58.5±3.0 dyne/cm . The molar volume is 354.5±3.0 cm^3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds : Research has focused on the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing promise as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting their potential for therapeutic applications (Abu‐Hashem et al., 2020).

  • Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces showed antimicrobial and antioxidant activities, indicating the potential of such compounds in treating infections and oxidative stress-related conditions (Yang et al., 2015).

  • Cytotoxic Activities : The synthesis and characterization of various compounds have been undertaken with an evaluation of their cytotoxic activities. This research contributes to the development of new anticancer agents, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Hegazi et al., 2010).

Quantum Descriptors and Molecular Docking Studies

  • Quantum Descriptors and Docking Studies : Detailed studies on imidazole derivatives have been conducted to understand their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. Such studies help in predicting the mechanism of action and enhancing the design of drugs with better efficacy (Karayel, 2021).

Molecular Stabilities and Adsorption Activity

  • Molecular Stabilities and Adsorption : Research into the conformational analysis, quantum descriptors, and adsorption activity of imidazole derivatives on graphene has provided insights into their potential applications in enhancing the sensitivity of detection methods and drug delivery systems (Kumar et al., 2020).

Safety and Hazards

The safety and hazards of this compound include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-17-8-7-14(20)11-15(17)18(24)21-9-10-26-19-22-12-16(23-19)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCQWJYXCARPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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